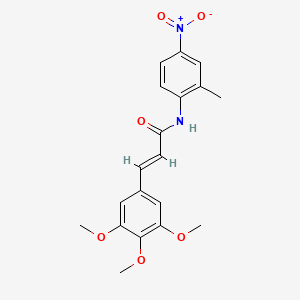
N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. MNPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
作用机制
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. This compound has low solubility in aqueous solutions, making it difficult to use in biological assays. This compound also has limited availability, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. This compound has shown promising results in various fields, including drug discovery, material science, and organic electronics. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various applications. This compound derivatives could also be synthesized to improve its solubility and bioavailability. Additionally, this compound could be used as a starting material for the synthesis of novel compounds with improved properties.
合成方法
N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a one-pot reaction of 2-methyl-4-nitroaniline, 3,4,5-trimethoxybenzaldehyde, and acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid with a yield of about 50%.
科学研究应用
N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential use in various fields such as medicinal chemistry, material science, and organic electronics. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising compound for drug discovery. This compound has also been used as a building block for the synthesis of novel materials such as polymers and dendrimers. Additionally, this compound has been used as a dopant in organic electronics, leading to improved device performance.
属性
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-12-9-14(21(23)24)6-7-15(12)20-18(22)8-5-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCKCYLLUMJLAJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rel-(1S,3R)-3-amino-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5356268.png)
![4-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5356271.png)
![N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B5356274.png)
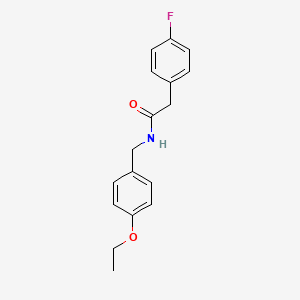
![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5356280.png)
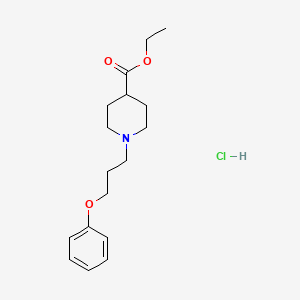
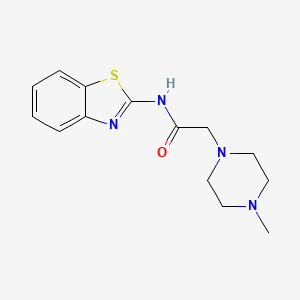
![2-chloro-4-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5356303.png)
![7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5356313.png)
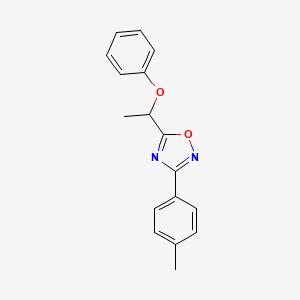
![1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5356323.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzamide](/img/structure/B5356326.png)
![2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5356329.png)
![N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5356334.png)
